molecular formula C18H13BrClN3O2S2 B5008335 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide

Cat. No.: B5008335
M. Wt: 482.8 g/mol
InChI Key: GNISWOXHBPGYJK-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O2S2/c1-25-15-7-4-11(8-13(15)20)16(24)22-17(26)23-18-21-14(9-27-18)10-2-5-12(19)6-3-10/h2-9H,1H3,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISWOXHBPGYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-(4-bromophenyl)-2,4-dioxobutanoic acid through the Claisen condensation of 4-bromoacetophenone and diethyl oxalate . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide: Similar structure but lacks the bromophenyl and chloro groups.

    N-[(4-methylthiazol-2-yl)carbamothioyl]-3-chlorobenzamide: Similar structure but has a methyl group instead of a bromophenyl group.

Uniqueness

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide is unique due to the presence of the bromophenyl and chloro groups, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

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